1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine to form piperazine.
Introduction of the 3-chlorophenyl group: This step involves the nucleophilic substitution reaction of piperazine with 3-chlorobenzyl chloride.
Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 4-cyclohexylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic agent for various conditions, including neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine would depend on its specific interactions with molecular targets. Typically, piperazine derivatives can act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the sulfonyl group and cyclohexylphenyl moiety.
4-[(4-Cyclohexylphenyl)sulfonyl]piperazine: Lacks the 3-chlorophenyl group.
1-(4-Methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is unique due to the presence of both the 3-chlorophenyl and 4-cyclohexylphenylsulfonyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H27ClN2O2S |
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Molecular Weight |
419.0 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H27ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h4,7-12,17-18H,1-3,5-6,13-16H2 |
InChI Key |
QQPDMRWVSTXYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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